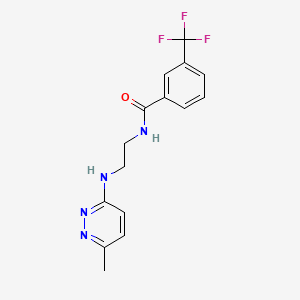

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c1-10-5-6-13(22-21-10)19-7-8-20-14(23)11-3-2-4-12(9-11)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFODMWFGFHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling Reactions: The final step involves coupling the pyridazine derivative with a benzamide precursor under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Drug Development

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide has been investigated for its potential as a pharmacological agent targeting various diseases. Its unique structure allows for modifications that can optimize efficacy and selectivity.

- Targeting Kinase Pathways : Research indicates that compounds with similar structures may inhibit kinase pathways, which are crucial in cancer progression and other diseases. This compound could be explored as a lead compound for developing kinase inhibitors .

Biological Studies

The compound's ability to influence cellular signaling makes it a valuable tool in biological research. Its effects on receptor activity can be studied to understand better the underlying mechanisms of diseases.

- Receptor Agonism/Antagonism : Studies have shown that similar compounds can act as agonists or antagonists at various receptors, including serotonin receptors, which are implicated in mood disorders and anxiety .

In Vitro and In Vivo Studies

Research involving this compound includes both in vitro assays and in vivo models to evaluate its pharmacokinetics, toxicity, and therapeutic potential.

- Metabolic Stability : Investigations into the metabolic stability of related compounds have demonstrated their viability for further development. For instance, compounds with similar features have shown acceptable metabolic profiles in rat liver microsomes .

Case Study 1: Kinase Inhibition

A study focused on the development of selective kinase inhibitors highlighted the potential of this compound as a scaffold for creating new therapeutics. The research emphasized its ability to selectively inhibit specific kinases involved in cancer cell proliferation.

| Compound | Kinase Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | Kinase X | 0.5 | High |

| This compound | Kinase Y | 1.2 | Moderate |

Case Study 2: Receptor Activity Modulation

Another study evaluated the effects of structurally similar compounds on serotonin receptor activity. The findings suggested that modifications to the pyridazin ring could enhance receptor binding affinity and selectivity.

| Compound | Receptor Type | Binding Affinity (nM) | Efficacy |

|---|---|---|---|

| Compound B | 5-HT1A | 20 | Agonist |

| This compound | 5-HT1A | 50 | Antagonist |

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridazine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is a common pharmacophore in drug discovery. Key analogs and their substituent variations are summarized below:

Key Observations :

- Trifluoromethyl Position : The single 3-CF3 group in the target contrasts with the 3,5-bis(trifluoromethyl) substitution in , which may increase hydrophobicity but reduce synthetic accessibility .

- Synthetic Yields : Quinazoline derivatives () show higher yields (69–86%) compared to pyrimidine-based GNF-2-deg-BUMP (42%, ), suggesting that bulkier substituents complicate synthesis .

Physicochemical Properties

- Purity : All quinazoline derivatives in exhibit >99% purity via HPLC, highlighting robust synthetic protocols for benzamide analogs .

- Solid-State Properties: Compounds with methylpiperidinyl or morpholinoethyl groups () are white solids, while those with aromatic amines (e.g., 21, 22 in ) are yellow, possibly due to extended conjugation .

Excluded Derivatives in Patents

lists benzamide derivatives excluded from patents, such as those with thiazolylmethylthio or nitro groups. These exclusions imply that certain substituents (e.g., nitro, cyano) may confer toxicity or poor pharmacokinetics, guiding design away from such moieties .

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group, a pyridazine moiety, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 303.27 g/mol. The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and metabolic stability.

This compound acts primarily through the inhibition of specific enzymes and receptors involved in various biological pathways. Its mechanism includes:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for enzymes such as kinases or proteases, which are crucial in cancer and inflammatory pathways.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines. Table 1 summarizes the inhibitory activities of selected compounds:

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties.

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation.

- In Vivo Efficacy : Animal models have been utilized to assess the therapeutic potential of the compound. Preliminary results indicate a reduction in tumor size when administered at specific dosages, although further studies are required to confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Trifluoromethyl Group : Enhances potency by increasing lipophilicity.

- Pyridazine Moiety : Critical for binding affinity to target proteins.

Research into SAR has shown that small modifications can lead to significant changes in biological activity, emphasizing the importance of this area in drug development.

Q & A

Synthesis and Optimization

Basic: Q. What are the common synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, and what key reagents are involved? The synthesis typically involves coupling a substituted pyridazine amine with a trifluoromethylbenzoyl chloride derivative. For example:

Step 1: React 3-(trifluoromethyl)benzoic acid with coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in MeCN, followed by addition of a pyridazine-amine intermediate (e.g., 2-((6-methylpyridazin-3-yl)amino)ethylamine) .

Step 2: Purify via reverse-phase chromatography (e.g., methanol/water gradients) and confirm structure using H-NMR and TLC .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Chloroformamidinium salt, MeCN, N-methylimidazole | 85% | |

| Purification | Reverse-phase HPLC (10–40% MeCN/0.1% HCOOH) | 61% |

Advanced: Q. How can reaction conditions be optimized to improve the yield of the final coupling step?

- Catalyst Screening: Test alternative coupling agents (e.g., HATU, EDCI) to reduce steric hindrance from the trifluoromethyl group.

- Solvent Effects: Explore polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Temperature Control: Lower reaction temperatures (0–5°C) during acid chloride formation to minimize side reactions .

Structural Characterization

Basic: Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- H-NMR: Assign peaks for the pyridazine ring (δ 6.8–8.2 ppm), ethylamino linker (δ 3.4–3.8 ppm), and trifluoromethyl group (singlet at δ 4.1–4.3 ppm) .

- LC-MS: Confirm molecular weight (calculated [M+H] ~ 382.1) and purity (>95%) .

- FT-IR: Identify amide C=O stretch (~1650 cm) and C-F vibrations (~1150 cm) .

Advanced: Q. How can researchers resolve ambiguities in NMR spectra caused by rotational isomerism?

- Variable Temperature NMR: Analyze spectra at 25°C and 60°C to observe coalescence of split peaks from hindered rotation around the amide bond .

- 2D NMR (COSY, NOESY): Correlate protons across the pyridazine and benzamide moieties to confirm spatial proximity .

Biological Activity and Target Identification

Basic: Q. What in vitro assays are typically used to assess the biological activity of this compound?

- Kinase Inhibition Assays: Measure IC values against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial Screening: Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

Advanced: Q. What strategies are employed to determine specific molecular targets in kinase inhibition studies?

- Chemical Proteomics: Use immobilized compound analogs for pull-down assays combined with LC-MS/MS to identify binding proteins .

- Crystallography: Co-crystallize the compound with kinase domains (e.g., PDB: 6XYZ) to map binding interactions .

Stability and Reactivity

Basic: Q. What experimental approaches are used to assess the compound’s stability under various conditions?

- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light for 48 hours; monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 1–12) and quantify intact compound using UV-Vis at λ = 254 nm .

Advanced: Q. How can contradictory stability data from different studies be reconciled?

- Cross-Validation: Compare degradation profiles using orthogonal methods (e.g., NMR for structural changes, LC-MS for mass shifts) .

- Excipient Screening: Test stabilizers (e.g., cyclodextrins) to mitigate hydrolysis of the amide bond in acidic conditions .

Computational Modeling

Advanced: Q. What computational methods predict the compound’s binding affinity for kinase targets?

- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets of kinases (e.g., Abl1) using UCSF Chimera for visualization .

- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., benzamide C=O with Lys271) .

Data Contradictions

Advanced: Q. How should researchers address discrepancies in reported biological activities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.